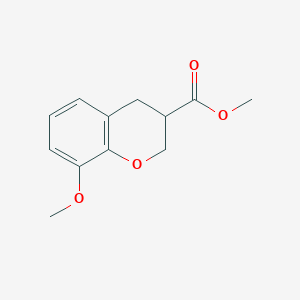
8-Methoxy-chroman-3-carboxylic acid methyl ester
Vue d'ensemble
Description
8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8) is an organic compound that belongs to the family of chroman-3-carboxylic acid derivatives . It has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes this compound, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, some of which are carried out under green conditions using green solvents and catalysts .Molecular Structure Analysis
The InChI code for this compound is1S/C12H14O4/c1-14-10-5-3-4-8-6-9 (12 (13)15-2)7-16-11 (8)10/h3-5,9H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a light yellow liquid .Applications De Recherche Scientifique
Antibacterial Activities
The synthesis of various carboxylic acid esters has been explored for their potential in combating bacterial infections. Specifically, derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid were synthesized and demonstrated protective effects against gram-negative bacterial infections like Escherichia coli in animal models, hinting at a potential antibacterial application of related compounds (Santilli, Scotese, & Yurchenco, 1975).
Antihypertensive Properties
The structural significance of the methyl ester group in tryptophan analogs, particularly the 5-methoxy analogue, was found to play a crucial role in exhibiting antihypertensive effects in animal studies. This indicates the potential importance of methyl ester functionalities, similar to those in 8-Methoxy-chroman-3-carboxylic acid methyl ester, in developing antihypertensive drugs (Safdy, Kurchacova, Schut, Vidrio, & Hong, 1982).
Metabolic Studies
Investigations into the metabolism of structurally related compounds like the 8-methyl ether of xanthurenic acid have shed light on significant metabolic pathways such as O-demethylation and dehydroxylation, which are crucial for understanding the metabolic fate of similar compounds in biological systems (Lower & Bryan, 1969).
Insulinotropic Effects
Research on succinic acid methyl esters, which share functional groups with this compound, reveals their potential in modulating insulin release, pointing towards their use in managing conditions like diabetes (Malaisse, Zhang, Leclercq-Meyer, Sener, & Björkling, 1994).
Biomarker Identification
The identification of metabolites and biomarkers is crucial in toxicological studies and drug monitoring. For instance, the detection of specific acetic acid esters in biological samples can serve as biomarkers for exposure to certain compounds, which is essential for understanding the toxicological impact and exposure levels of various substances, including those structurally related to this compound (B'hymer, Keil, & Cheever, 2005).
Propriétés
IUPAC Name |
methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-5,9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALJYNIRSHMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696326 | |
| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-65-8 | |
| Record name | Methyl 3,4-dihydro-8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



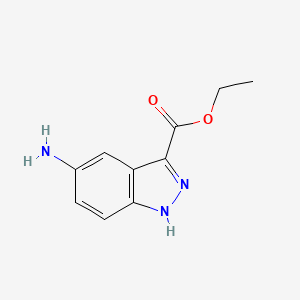
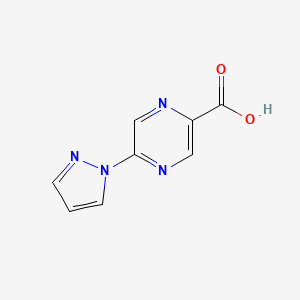
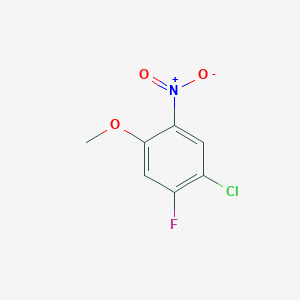


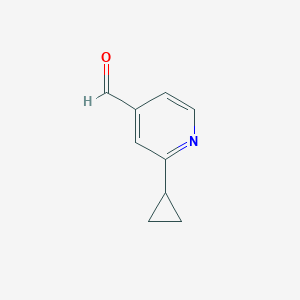

![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)
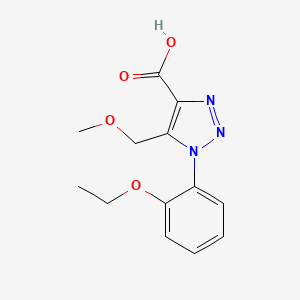
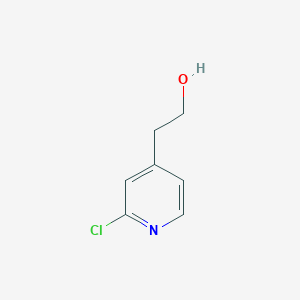
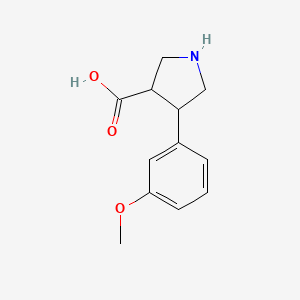
![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)

